molecular formula C13H15NO4 B2703162 tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate CAS No. 2228664-35-3

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate

Cat. No.: B2703162
CAS No.: 2228664-35-3
M. Wt: 249.266
InChI Key: PBDLIKRVORAUSO-UHFFFAOYSA-N
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Description

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate is a synthetic organic compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system

Preparation Methods

The synthesis of tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by functionalization to introduce the tert-butyl ester group. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or organometallic compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate can be compared to other indolizine derivatives, such as:

These compounds share the indole core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

tert-butyl 1,5-dioxo-2,3-dihydroindolizine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(2,3)18-12(17)8-7-14-9(11(8)16)5-4-6-10(14)15/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDLIKRVORAUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN2C(=O)C=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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